molecular formula C9H17NO3 B014772 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy CAS No. 2154-68-9

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Cat. No.: B014772
CAS No.: 2154-68-9
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy is a chemical compound known for its unique structure and properties. It is a derivative of a hydrogenated pyrrole and is characterized by the presence of four methyl groups and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its stability and reactivity.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9_9H16_{16}N\O3_3
  • CAS Number : 2154-68-9
  • Molecular Weight : 172.23 g/mol
  • Synonyms : 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl, PCA radical

Medicinal Chemistry

3-Carboxy-PROXYL has been investigated for its potential as an antiarrhythmic agent. Research indicates that derivatives of this compound exhibit activity against aconitine-induced arrhythmias, demonstrating a higher therapeutic index compared to traditional antiarrhythmic drugs like quinidine .

Case Study : A study synthesized various derivatives of 2,2,5,5-tetramethyl-3-pyrrolidine-3-carboxamides and evaluated their effects on cardiac arrhythmias in animal models. The results showed promising antiarrhythmic activity, suggesting potential clinical applications in treating cardiac disorders .

Electron Paramagnetic Resonance (EPR) Imaging

The compound is widely used in EPR imaging to assess tumor oxygenation and other biological processes. Its ability to penetrate cellular membranes allows it to serve as a contrast agent in imaging techniques.

Applications :

  • Assessment of tumor oxygenation levels.
  • Monitoring redox states in biological systems.

Data Table: EPR Imaging Characteristics

PropertyValue
Relaxivity (T1)~0.2 mM1^{-1}s1^{-1}
LipophilicityLow
Cellular PermeabilityHigh

Biochemical Studies

The compound is utilized in studying molecular migration and stability in biological systems, particularly in seeds and pollen. It helps understand the mechanisms of oxidative stress and cellular aging.

Case Study : Research demonstrated that 3-Carboxy-PROXYL could stabilize cellular components under oxidative stress by acting as a scavenger for reactive oxygen species (ROS). This property has implications for enhancing seed viability and longevity .

Material Science

In material science, 3-Carboxy-PROXYL is used as a spin label reagent to study polymer dynamics and interactions at the molecular level. Its incorporation into polymers can help elucidate the mobility of segments within the material.

Applications :

  • Spin labeling for polymer studies.
  • Investigation of molecular dynamics within materials.

Summary of Applications

The following table summarizes the diverse applications of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy:

Application AreaSpecific Uses
Medicinal ChemistryAntiarrhythmic agent development
EPR ImagingTumor oxygenation assessment
Biochemical StudiesOxidative stress studies
Material ScienceSpin labeling for polymer dynamics

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

Biological Activity

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly referred to as PCA (3-Carboxy-PROXYL), is a stable nitroxide radical with significant biological activity attributed to its radical scavenging and antioxidant properties. This compound is characterized by a pyrrolidine structure with a carboxylic acid group and multiple methyl substituents. Its unique chemical properties position PCA as a valuable agent in various biomedical applications, particularly in the context of oxidative stress and inflammation.

Chemical Structure and Properties

The molecular formula of PCA is C9H16NO3C_9H_{16}NO_3. The structural features include:

  • Pyrrolidine ring : Provides stability and reactivity.
  • Carboxylic acid group : Enhances solubility and biological activity.
  • Methyl groups : Improve membrane permeability.

Radical Scavenging and Antioxidant Properties

PCA exhibits strong radical scavenging abilities, making it effective in neutralizing reactive oxygen species (ROS). This property is crucial for mitigating oxidative stress-related damage in cells. Studies have demonstrated that PCA can significantly reduce oxidative damage in various biological models, including:

  • Cell cultures : PCA has shown protective effects against oxidative stress induced by hydrogen peroxide.
  • Animal models : In vivo studies indicate that PCA administration reduces markers of oxidative stress in tissues.

Anti-inflammatory Effects

Research has indicated that PCA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various experimental models. Key findings include:

  • Inhibition of TNF-alpha and IL-6 : PCA treatment reduces the levels of these cytokines in macrophage cultures exposed to lipopolysaccharide (LPS).
  • Reduction of edema : In animal models of inflammation, PCA significantly decreases paw swelling in carrageenan-induced edema tests.

Potential Therapeutic Applications

Given its biological activities, PCA is being explored for therapeutic applications in several areas:

  • Neuroprotection : Due to its ability to cross the blood-brain barrier and scavenge free radicals, PCA may be useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Cardiovascular health : Its antioxidant properties could contribute to cardiovascular protection by reducing oxidative damage to endothelial cells.
  • Cancer therapy : By mitigating oxidative stress and inflammation, PCA may enhance the efficacy of certain chemotherapeutic agents.

Case Studies

Several studies have highlighted the efficacy of PCA in different biological contexts:

  • Neuroprotection Study
    • Objective : To evaluate the protective effects of PCA against oxidative stress in neuronal cells.
    • Method : Neuronal cultures were treated with varying concentrations of PCA before exposure to oxidative agents.
    • Results : PCA significantly reduced cell death and ROS levels compared to control groups.
  • Inflammation Model
    • Objective : To assess the anti-inflammatory effects of PCA in a murine model.
    • Method : Mice were administered PCA before LPS injection.
    • Results : A marked reduction in inflammatory markers was observed, indicating potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison table illustrates how PCA stands against other nitroxide radicals:

CompoundStructural FeaturesUnique Properties
This compound (PCA)Pyrrolidine ring with carboxylic acidEnhanced membrane permeability
TEMPOLHydroxy group instead of carboxylic acidMore potent antioxidant
Carbamoyl-PROXYLContains an amide instead of a carboxylic acidDifferent reactivity towards radicals
N-Oxyl derivativesVaries in substituentsDiverse applications based on structure

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPVQZFNYXFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275894, DTXSID10871864
Record name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_62447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-68-9, 96623-58-4
Record name 2154-68-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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